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2-(2,4-Dinitrophenyl)guanidine;sulfuric acid
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Overview
Description
2-(2,4-Dinitrophenyl)guanidine;sulfuric acid is a chemical compound with the molecular formula C7H9N5O8S. It is known for its unique structure, which includes a guanidine group attached to a 2,4-dinitrophenyl ring, and is often used in various chemical reactions and industrial applications .
Preparation Methods
The synthesis of 2-(2,4-Dinitrophenyl)guanidine;sulfuric acid typically involves the reaction of 2,4-dinitrophenylhydrazine with guanidine in the presence of sulfuric acid. The process begins by creating a paste of 2,4-dinitrophenylhydrazine in concentrated sulfuric acid, followed by dispersion in ethanol and the addition of water . This method is known for its efficiency and scalability, making it suitable for both laboratory and industrial production .
Chemical Reactions Analysis
2-(2,4-Dinitrophenyl)guanidine;sulfuric acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide, sodium molybdate dihydrate, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2,4-Dinitrophenyl)guanidine;sulfuric acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitrophenyl)guanidine;sulfuric acid involves its interaction with molecular targets such as enzymes and proteins. The guanidine group is known for its ability to form hydrogen bonds and interact with various biological molecules, leading to potential effects on biochemical pathways . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in scientific research .
Comparison with Similar Compounds
2-(2,4-Dinitrophenyl)guanidine;sulfuric acid can be compared with other similar compounds, such as:
2-(2,4-Dinitrophenyl)guanidine: This compound lacks the sulfuric acid component and has different chemical properties and reactivity.
2-(4-Iodophenyl)ethylguanidine;sulfuric acid: This compound contains an iodine atom, which significantly alters its chemical behavior and applications.
2-(4-Methoxyphenoxy)ethylideneamino]guanidine, sulfuric acid:
The uniqueness of this compound lies in its specific combination of functional groups, which provides it with distinct chemical and biological properties .
Biological Activity
2-(2,4-Dinitrophenyl)guanidine, often referred to as DNP-guanidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of DNP-guanidine, particularly its pharmacological properties, mechanisms of action, and therapeutic potential. The compound's interactions with various biological systems will be highlighted through case studies and relevant research findings.
Chemical Structure
The chemical structure of 2-(2,4-Dinitrophenyl)guanidine is characterized by a guanidine group attached to a dinitrophenyl moiety. Its molecular formula is C7H7N5O4, and it has a molecular weight of 225.16 g/mol .
Biological Activity Overview
DNP-guanidine exhibits a range of biological activities, including:
- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.
- Antitumor Activity : Potential in inhibiting cancer cell proliferation.
- Cytotoxic Effects : Induces apoptosis in certain cell lines.
Antimicrobial Activity
Research has shown that DNP-guanidine possesses significant antibacterial properties. A study conducted by reviewed the biological activities of guanidine compounds and highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for DNP-guanidine against common pathogens are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 10 |
Pseudomonas aeruginosa | 20 |
Antitumor Activity
DNP-guanidine has been investigated for its antitumor properties. A case study involving human cancer cell lines revealed that DNP-guanidine inhibited cell growth by inducing apoptosis. The study reported an IC50 value of approximately 25 µM in HeLa cells, indicating its potential as an anticancer agent .
The mechanisms underlying the biological activities of DNP-guanidine are multifaceted:
- Inhibition of Protein Synthesis : DNP-guanidine may interfere with bacterial protein synthesis, leading to cell death.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, which can be attributed to mitochondrial dysfunction and oxidative stress.
- Interaction with Cellular Targets : The compound may bind to specific cellular receptors or enzymes, modulating their activity.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of DNP-guanidine against multidrug-resistant strains of E. coli. The results indicated that DNP-guanidine not only inhibited bacterial growth but also reduced biofilm formation significantly .
Case Study 2: Anticancer Properties
In vitro studies on lung cancer cell lines demonstrated that DNP-guanidine reduced cell viability and induced apoptosis through caspase activation pathways. This suggests its potential as a lead compound for further development in cancer therapy .
Properties
CAS No. |
920007-52-9 |
---|---|
Molecular Formula |
C7H9N5O8S |
Molecular Weight |
323.24 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C7H7N5O4.H2O4S/c8-7(9)10-5-2-1-4(11(13)14)3-6(5)12(15)16;1-5(2,3)4/h1-3H,(H4,8,9,10);(H2,1,2,3,4) |
InChI Key |
HJUIZRWFQJENTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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